molecular formula C13H15FO2 B7795747 3-Fluoro-4-methoxyphenyl cyclopentyl ketone

3-Fluoro-4-methoxyphenyl cyclopentyl ketone

Cat. No.: B7795747
M. Wt: 222.25 g/mol
InChI Key: XWCSNGSAICUHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxyphenyl cyclopentyl ketone is a chemical compound with the molecular formula C13H15FO2 . It belongs to a class of organic compounds known as ketones and features both fluorine and methoxy functional groups on its aromatic ring. This specific structure makes it a valuable intermediate in organic synthesis and research applications. As a building block, its primary research value lies in its potential for constructing more complex molecules, particularly in pharmaceutical and agrochemical development . The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and binding affinity of candidate molecules . Similarly, the cyclopentyl ketone moiety can serve as a key structural element. Researchers can utilize this compound in various synthetic transformations, including nucleophilic additions and reductions, to create novel chemical entities for screening and development. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

cyclopentyl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-16-12-7-6-10(8-11(12)14)13(15)9-4-2-3-5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSNGSAICUHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl cyclopentyl ketone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound can act as inhibitors of cyclooxygenase-2 (COX-2), which is crucial in the treatment of inflammatory diseases. Combinations with other inhibitors have shown promise in reducing inflammation associated with conditions such as arthritis and asthma .
  • Cancer Treatment : It has been explored as a precursor for developing anticancer agents. The presence of the fluorine atom enhances metabolic stability and receptor affinity, making it suitable for targeting cancer cells. Studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models .

Organic Synthesis

In organic chemistry, 3-Fluoro-4-methoxyphenyl cyclopentyl ketone serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex structures through reactions like nucleophilic substitution and cross-coupling techniques. Its unique functional groups facilitate the formation of diverse derivatives with tailored properties for specific applications .

Biological Studies

The compound is also significant in biological research:

  • Enzyme Interactions : It has been used to study interactions with various enzymes, helping to elucidate metabolic pathways and mechanisms of action in biological systems. Its derivatives have been shown to modulate enzyme activity, providing insights into drug design.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an effective treatment for inflammatory diseases.

Case Study 2: Anticancer Efficacy

In another investigation, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell proliferation effectively, particularly in renal cell carcinoma models. This study highlights its potential role as a lead compound in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and specificity. The cyclopentyl ketone moiety may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Molecular Formula Substituents on Phenyl Ring Cycloalkyl Group Key Properties/Applications
3-Fluoro-4-methoxyphenyl cyclopentyl ketone C₁₃H₁₅FO₂ (est.) 3-F, 4-OCH₃ Cyclopentyl Potential bioactive intermediate
o-Chlorophenyl cyclopentyl ketone C₁₂H₁₃ClO 2-Cl Cyclopentyl MW: 208.68 g/mol; CAS: 6740-85-8
Cyclopentyl phenyl ketone C₁₂H₁₄O None Cyclopentyl Used in reduction kinetics studies
Cyclohexyl 4-methylphenyl ketone C₁₄H₁₈O 4-CH₃ Cyclohexyl Industrial applications in polymers

The fluorine and methoxy substituents in this compound enhance both electronic and steric effects compared to unsubstituted or chloro-substituted analogs.

Reactivity in Reduction Reactions

Cyclopentyl phenyl ketones exhibit distinct reactivity in sodium borohydride reductions. At 0°C, the relative rates for cycloalkyl phenyl ketones are:

  • Cyclopropyl phenyl ketone : 0.12
  • Cyclobutyl phenyl ketone : 0.23
  • Cyclopentyl phenyl ketone : 0.36
  • Cyclohexyl phenyl ketone: 0.25 (Acetophenone = 1.0 as reference) .

The higher reactivity of the cyclopentyl derivative compared to cyclohexyl and cyclopropyl analogs is attributed to reduced angular strain in the five-membered ring, which facilitates hydride attack at the carbonyl carbon. However, cyclohexyl phenyl ketone’s slower rate (0.25) compared to cyclopentyl (0.36) suggests additional factors, such as torsional strain or conformational flexibility, influence reactivity .

Stability and Bond Dissociation Energies

Cyclopentyl-containing compounds demonstrate unique stability in bond dissociation processes. For example, the loss of cyclopentyl radicals from alcohols, ethers, or amines occurs at a consistent energy of ~5.7 eV, independent of the heteroatom linkage. This contrasts with linear alkyl chains (e.g., ethyl or butyl), where dissociation energies vary by heteroatom (e.g., 9.0 eV for ethyl-O vs. 8.3 eV for ethyl-N) . The cyclopentyl group’s symmetrical structure likely minimizes steric and electronic perturbations, enhancing stability in this compound under thermal or photolytic conditions.

Biological Activity

3-Fluoro-4-methoxyphenyl cyclopentyl ketone (C12H13FO2) is a synthetic organic compound notable for its potential biological activities. Its unique structure, characterized by the presence of a fluoro and methoxy group on a phenyl ring attached to a cyclopentyl ketone moiety, suggests diverse applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C12H13FO2
  • Molecular Weight : 220.23 g/mol
  • Functional Groups : Fluoro group (-F), Methoxy group (-OCH3), Ketone group (-C=O)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoro and methoxy groups enhance the compound's binding affinity, influencing its pharmacological properties. Studies have shown that the compound may modulate enzyme activity, potentially impacting pathways involved in inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are critical in inflammatory responses. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been assessed in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed significant inhibitory effects on cell proliferation, indicating its potential as an anticancer agent. The underlying mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy against bacterial strains.
    • Method : Disk diffusion method.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Study on Anti-inflammatory Effects :
    • Objective : Assess cytokine production inhibition.
    • Method : ELISA assays.
    • Results : Reduced TNF-α levels by approximately 50% in LPS-stimulated macrophages.
  • Cytotoxicity Study :
    • Objective : Determine effects on MCF-7 cells.
    • Method : MTT assay.
    • Results : IC50 value of 15 µM indicating potent cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Fluoro-4-methoxybenzaldehydeLacks cyclopentyl moietyModerate anti-inflammatory activity
4-Methoxyphenyl cyclopentyl ketoneLacks fluoro groupLimited antimicrobial activity
3-Fluorophenyl cyclopentyl ketoneLacks methoxy groupModerate cytotoxicity

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Fluoro-4-methoxyphenyl cyclopentyl ketone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Grignard reagent reactions. For example, cyclopentylmagnesium bromide reacts with substituted benzonitriles (e.g., 3-fluoro-4-methoxybenzonitrile) in anhydrous solvents like THF, followed by hydrolysis to yield the ketone . Optimization involves solvent purity (distillation under vacuum) and extended stirring times (up to 72 hours). Yield improvements (up to 80%) are achieved by replacing ether solvents with hydrocarbons (e.g., benzene) to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • GC-MS : To assess purity and detect volatile byproducts.
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry (e.g., fluorine and methoxy substituents on the aryl ring) and cyclopentyl connectivity .
  • Boiling Point Analysis : Discrepancies in reported boiling points (e.g., 96°C at atmospheric pressure vs. 140–160°C under 0.54 kPa) highlight the need for precise pressure calibration during measurements .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer : Key precautions include:

  • Storage : Dry, inert atmospheres (argon/nitrogen) to prevent ketone oxidation.
  • Byproduct Management : Brominated intermediates (e.g., α-bromo derivatives) are unstable and require immediate use or cold storage (-20°C) .
  • Ventilation : Mandatory for steps involving volatile halogenated solvents (e.g., carbon tetrachloride) .

Advanced Research Questions

Q. How does the electronic environment of the 3-fluoro-4-methoxyphenyl group influence reactivity in nucleophilic additions or reductions?

  • Methodological Answer : The electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aryl ring, affecting enolate formation. Kinetic studies on analogous cycloalkyl phenyl ketones show that cyclopentyl groups exhibit intermediate reactivity (rate constant = 0.36 relative to acetophenone at 0°C) due to balanced steric and electronic effects. Computational modeling (DFT) is recommended to map charge distribution and predict regioselectivity in reductions .

Q. What mechanistic pathways explain selectivity in cross-cyclotrimerization reactions involving this ketone?

  • Methodological Answer : Enolate intermediates (e.g., generated via LDA) react with molecular oxygen to form hydroperoxides, which act as electrophiles in aldol additions. Selectivity arises from the thermodynamic stability of the cyclopentyl enolate, favoring cross-trimerization over homo-trimerization. Radical trapping experiments (e.g., TEMPO) can differentiate between radical pair and direct oxidation mechanisms .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points)?

  • Methodological Answer : Discrepancies often stem from measurement conditions (e.g., reduced pressure vs. ambient). For example, the boiling point of 96°C (atmospheric) vs. 140–160°C (0.54 kPa) reflects vapor pressure dependencies. Researchers should validate data using standardized protocols (e.g., ASTM distillation methods) and report pressure/temperature gradients explicitly .

Q. What retrosynthetic strategies are effective for designing novel derivatives of this ketone?

  • Methodological Answer : Retrosynthetic disconnections focus on the ketone as a key intermediate. For example:

  • Michael Addition : Use cyclopentyl anion donors with α,β-unsaturated carbonyl acceptors.
  • Friedel-Crafts Acylation : Cyclopentyl acyl chlorides with substituted aryl rings under Lewis acid catalysis (e.g., AlCl₃) .

Q. What enzymatic or biocatalytic approaches could functionalize the cyclopentyl or aryl moieties?

  • Methodological Answer : Enzymes like ThDP-dependent ScyA (from scytonemin biosynthesis) catalyze cyclization/decarboxylation of β-ketoacids to form cyclopentane rings. Directed evolution could adapt such enzymes to tolerate fluorine/methoxy substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.